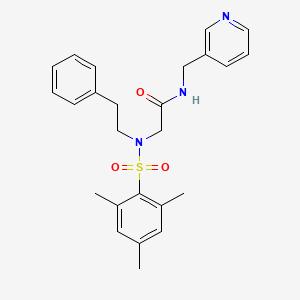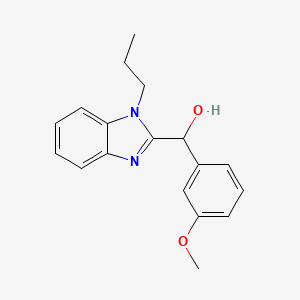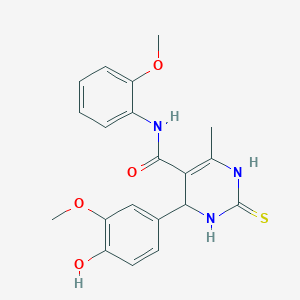![molecular formula C19H15IN2O4 B4936978 ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate, also known as EIBPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of pyrazolidine derivatives, which are known for their diverse biological activities. EIBPB has shown promising results in various preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
作用机制
The mechanism of action of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood. However, it has been proposed that ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activity at low concentrations. However, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
未来方向
There are several future directions for research on ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular and metabolic disorders. Another direction is to elucidate its mechanism of action to identify potential targets for drug development. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Overall, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
In conclusion, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate involves the condensation of 3-iodobenzaldehyde with ethyl 4-amino-3,5-dioxo-1-pyrazolidinecarboxylate in the presence of acetic acid as a catalyst. The resulting intermediate is then reacted with 4-hydroxybenzoic acid ethyl ester to obtain ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. This synthesis method has been optimized to yield high purity and yield of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate.
科学研究应用
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-26-19(25)13-6-8-15(9-7-13)22-18(24)16(17(23)21-22)11-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFQPXWSJSDHV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)I)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)


![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)